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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

Cat. No.: B3030353 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Methyl 2-(azetidin-3-yl)acetate is a heterocyclic compound featuring a four-membered

azetidine ring, a structure of increasing interest in medicinal chemistry.[1] The azetidine motif

can influence the pharmacokinetic properties of drug candidates.[2] Accurate and

comprehensive analytical characterization is essential to confirm the identity, purity, and

stability of this molecule, ensuring reliable results in research and development. These notes

provide detailed protocols for the characterization of Methyl 2-(azetidin-3-yl)acetate using

modern analytical techniques.

Physicochemical Properties
A summary of the key computed and known properties of Methyl 2-(azetidin-3-yl)acetate is

provided below.
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Property Value Reference

IUPAC Name methyl 2-(azetidin-3-yl)acetate [3]

Molecular Formula C₆H₁₁NO₂ [3]

Molecular Weight 129.16 g/mol [3]

Monoisotopic Mass 129.078978594 Da PubChem

CAS Number 890849-61-3 [3]

SMILES COC(=O)CC1CNC1 [3]

Topological Polar Surface Area 38.3 Å² [3]

Analytical Methods and Protocols
The comprehensive characterization of Methyl 2-(azetidin-3-yl)acetate involves a combination

of spectroscopic and chromatographic techniques to elucidate its structure and determine its

purity.

Overall Characterization Workflow
The logical flow for identifying and qualifying a new batch of Methyl 2-(azetidin-3-yl)acetate is

outlined below. The process begins with sample preparation, followed by parallel spectroscopic

and chromatographic analyses, which converge for final structural confirmation and purity

assessment.
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Overall Characterization Workflow for Methyl 2-(azetidin-3-yl)acetate
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Fig. 1: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

Experimental Protocol (¹H and ¹³C NMR)

Sample Preparation: Dissolve 5-10 mg of Methyl 2-(azetidin-3-yl)acetate in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32)

to achieve a good signal-to-noise ratio.

Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans

(e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestreNova,

TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the

spectra using the TMS signal at 0.00 ppm.[4]

Expected Spectral Data While specific experimental data for the parent compound is not widely

published, the following table presents predicted chemical shifts based on the analysis of

similar azetidine structures and general principles.

Atom Position (See
Structure)

¹H NMR (ppm) ¹³C NMR (ppm) Multiplicity / Notes

1 (NH) 2.0 - 3.5 -
Broad singlet

(exchangeable)

2, 4 (CH₂) 3.5 - 4.0 45 - 55 Multiplet

3 (CH) 2.8 - 3.4 30 - 40 Multiplet

5 (CH₂) 2.4 - 2.8 35 - 45 Doublet

6 (C=O) - 170 - 175 Carbonyl ester

7 (OCH₃) ~3.7 50 - 55 Singlet

Structure for NMR Assignment:

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of

the molecule by providing a highly accurate mass measurement.

Experimental Protocol (HRMS)
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile/water.

Ionization: Use a soft ionization technique, typically Electrospray Ionization (ESI), in positive

ion mode to generate the protonated molecule [M+H]⁺.

Mass Analyzer: Analyze the ions using a high-resolution mass analyzer such as a Time-of-

Flight (TOF) or Orbitrap.

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it with the

theoretical calculated mass. The mass difference should be less than 5 ppm.

Expected Data

Parameter Value

Ion [M+H]⁺

Theoretical m/z 130.0863

Elemental Composition C₆H₁₂NO₂⁺

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[5] It

provides a characteristic "fingerprint" based on the vibrations of chemical bonds.[6]

Experimental Protocol (ATR-FTIR)

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflection (ATR) accessory. If the sample is an oil, a thin film

can be applied.

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

Sample Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹.[5]
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Data Analysis: The background is automatically subtracted from the sample spectrum.

Identify characteristic absorption bands for the functional groups.

Expected Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type

3300 - 3400 N-H (amine) Stretching

2850 - 3000 C-H (alkane) Stretching

~1735 C=O (ester) Stretching

1150 - 1250 C-O (ester) Stretching

1000 - 1200 C-N (amine) Stretching

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and quantifying any

impurities. Due to the polar and basic nature of the molecule, a method without derivatization

can be challenging.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-

phase method with an ion-pairing agent may be suitable.
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HPLC Purity Analysis Workflow
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Fig. 2: Step-by-step workflow for HPLC purity determination.

Experimental Protocol (HPLC-UV)

Chromatographic System: HPLC with a UV detector.

Column: A HILIC column (e.g., Silica-based, 150 mm x 4.6 mm, 3.5 µm) is a good starting

point for polar compounds without derivatization.[7]

Mobile Phase: An isocratic mobile phase could consist of Acetonitrile and a buffer (e.g., 20

mM potassium dihydrogen phosphate, pH adjusted to 2.85) in a 75:25 ratio.[7]

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.
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Detection: UV at 210 nm (where the ester carbonyl may show some absorbance).

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

concentration of approximately 1 mg/mL.

Purity Calculation: Purity is calculated based on the area percent of the main peak relative to

the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Validation Parameters The method should be validated for specificity, linearity, accuracy,

precision, and robustness to ensure reliable results.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3030353#analytical-methods-for-methyl-2-azetidin-3-
yl-acetate-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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